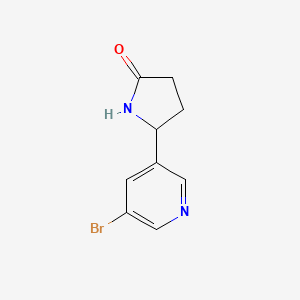

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone

Description

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is a heterocyclic compound comprising a 2-pyrrolidinone core fused with a 5-bromo-3-pyridinyl substituent. The 2-pyrrolidinone scaffold is a five-membered lactam ring known for its versatility in medicinal chemistry, while the brominated pyridine moiety introduces electron-withdrawing and lipophilic properties. The bromine atom at the 5-position of the pyridine ring may enhance binding affinity to biological targets through halogen bonding or steric effects .

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-(5-bromopyridin-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)8-1-2-9(13)12-8/h3-5,8H,1-2H2,(H,12,13) |

InChI Key |

ASQYHAFTYONKOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally involves two key components:

- Construction or functionalization of the brominated pyridine ring (5-bromo-3-pyridinyl moiety).

- Formation or coupling with the pyrrolidinone ring (2-pyrrolidinone).

Two main synthetic strategies emerge from the literature:

- Cross-coupling reactions involving halogenated pyridines to introduce the pyrrolidinone substituent.

- Direct synthesis of the pyrrolidinone ring from precursors bearing pyridinyl substituents , often via cyclization or ring closure reactions.

Preparation of the Brominated Pyridine Intermediate

The brominated pyridine intermediate, specifically 5-bromo-3-pyridinyl derivatives, can be prepared or functionalized through:

Negishi coupling reactions : Replacement of bromine substituents on pyridine rings with alkyl or aryl groups using organozinc reagents and nickel catalysts. This method allows selective modification of the 3-bromo substituent while preserving the 5-bromo group, which is crucial for further functionalization.

Halogenation and selective substitution : Starting from 2-amino-3,5-dibromo-4-methylpyridine, selective substitution of the 3-bromo substituent with methyl groups or other functionalities is achieved by directing groups and metal-catalyzed cross-coupling.

Optimization of coupling conditions : Studies show that the position of the bromine on the pyridine ring significantly affects reactivity. For example, bromide substitution at the meta position relative to the nitrogen ring shows higher reactivity than ortho substitution.

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | Nickel catalyst (for Negishi coupling) | Efficient methyl substitution at C-3 |

| Solvent | DMSO preferred over DMF, DMA, NMP | Higher yield and selectivity |

| Base | Weak bases (e.g., K2CO3) | Better selectivity, less by-products |

| Temperature | 70 °C optimal | High conversion, minimal disubstitution |

Coupling of Bromopyridine with Pyrrolidinone or Precursors

The coupling of the brominated pyridine with pyrrolidinone derivatives can be achieved via:

Nucleophilic substitution and coupling reactions : For example, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine synthesis involves reacting N-vinyl-2-pyrrolidinone with ethyl 5-bromonicotinate in the presence of sodium hydride and tetrahydrofuran, followed by acid treatment.

Donor–acceptor cyclopropane ring-opening : A novel approach uses donor–acceptor cyclopropanes bearing pyridinyl substituents that undergo ring-opening with amines to form 1,5-substituted pyrrolidin-2-ones, including those with bromopyridinyl groups.

Cross-coupling with amines or amides : The pyrrolidinone ring can be introduced or modified by coupling reactions involving amines and halogenated pyridines under optimized conditions.

Representative Synthetic Sequence

A typical synthetic sequence might include:

Detailed Research Findings and Data

Negishi Coupling Efficiency

Negishi coupling is a key step for selective substitution on the brominated pyridine ring:

| Entry | Reaction Temperature (°C) | Solvent | Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 70 | DMSO | K2CO3 | 95 | Optimal yield, minimal by-product |

| 2 | 90 | DMSO | K2CO3 | 93 | Slight decrease due to disubstitution |

| 3 | 110 | DMSO | K2CO3 | 53 | Increased by-products |

Data adapted from optimization studies on halogenated pyridine coupling.

Synthesis Yield of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

| Stage | Reagents/Conditions | Yield (%) |

|---|---|---|

| Stage 1 | N-vinyl-2-pyrrolidinone + ethyl 5-bromonicotinate, NaH, THF, heating 1 h | 72 |

| Stage 2 | Acid treatment (HCl), heating | Not specified |

Donor–Acceptor Cyclopropane Route Yields

- Four-step one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing pyridinyl substituents yielded 32-42% for representative compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or the pyrrolidinone ring.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It can be used in the production of advanced materials and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Salinosporamide A

- Structure: Marine-derived proteasome inhibitor with a complex bicyclic 2-pyrrolidinone core fused to a chloroethyl moiety .

- Activity : Potent proteasome inhibition (IC₅₀ = 1.3 nM) due to covalent binding to the β-subunit .

- Comparison: Unlike 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone, Salinosporamide A’s chloroethyl group enables irreversible inhibition, whereas the bromopyridine substituent may favor reversible interactions .

5-(4-Hydroxyphenyl)-2-pyrrolidinone

- Structure: 2-Pyrrolidinone substituted with a 4-hydroxyphenyl group .

- Activity: Used in mesenchymal stem cell media, indicating roles in cell proliferation. The phenolic group enhances water solubility but reduces membrane permeability compared to brominated analogues .

- Comparison: The bromine in this compound increases lipophilicity (logP ~2.5 vs.

Aegyptolidines A and B

- Structure: Fungal alkaloids with 2-pyrrolidinone cores and polycyclic substituents .

- Activity : Cytotoxic against leukemia cells (IC₅₀ = 0.8–2.1 μM) .

- Comparison: The bromopyridine group in this compound may offer selective kinase inhibition, whereas aegyptolidines’ polycyclic structures favor DNA intercalation .

Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | ~2.5 | <0.1 | 180–185 (estimated) |

| 2-Pyrrolidinone | -0.36 | Miscible | 25 |

| 5-Bromo-2,3-dihydroxypyridine | 1.2 | 5.8 | 210–215 |

| Salinosporamide A | 2.8 | 0.05 | 150–155 |

Sources: Estimated from structural analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.